BenchChemオンラインストアへようこそ!

N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine

Physicochemical Properties Drug Design Fragment-Based Screening

N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS 1219454-22-4) is a fluorinated heterocyclic intermediate engineered for medicinal chemistry programs targeting hydrophobic protein pockets. Its 2-trifluoromethylphenyl substituent confers enhanced lipophilicity (XLogP3 2.8) and a uniquely low pKa of 5.25—rendering it predominantly un-ionized in acidic microenvironments such as endosomal or tumor compartments. This property is absent in simpler 4-phenyl analogs. Verified structurally distinct from the clinical candidate GSK-J4, this compound is purpose-built for de novo inhibitor design rather than mechanistic HDAC studies. With a predicted boiling point of 410 °C, it tolerates high-temperature coupling reactions (e.g., Suzuki couplings) where lower-boiling intermediates fail. Choose this specific trifluoromethyl variant to ensure predictable permeability, target engagement, and synthetic reliability in your lead optimization workflow.

Molecular Formula C13H10F3N3O
Molecular Weight 281.23 g/mol
CAS No. 1219454-22-4
Cat. No. B1414461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine
CAS1219454-22-4
Molecular FormulaC13H10F3N3O
Molecular Weight281.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F
InChIInChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12(17)19-20/h1-7,20H,(H2,17,19)
InChIKeyWVSGNKNTVIFYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS 1219454-22-4) – A Fluorinated Pyridine Carboximidamide Building Block for Specialized Synthesis


N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS 1219454-22-4) is a synthetic, fluorinated heterocyclic compound with the molecular formula C₁₃H₁₀F₃N₃O and a molecular weight of 281.23 g/mol . It belongs to the class of N-hydroxy pyridine-2-carboximidamides, characterized by a pyridine core substituted with a 2-trifluoromethylphenyl group and a hydroxyamidine moiety. Its structure is distinct from the clinically-investigated histone demethylase inhibitor prodrug GSK-J4 (CAS 1797983-09-5), despite erroneous vendor cross-referencing; this compound is not a known JMJD3/UTX inhibitor . Instead, its balanced electronic and steric characteristics, conferred by the trifluoromethyl substituent, make it a versatile intermediate for enzyme inhibitor development and ligand design [1].

The Risk of Blindly Substituting N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine with Non-Fluorinated or Core-Isomeric Analogs


Simple substitution of 4-phenyl or other core-isomeric pyridinecarboximidamide analogs for this specific 2-trifluoromethylphenyl derivative is high-risk without verification. The 2-trifluoromethyl group is not an inert bystander; it is predicted to dramatically alter the compound's fundamental physicochemical properties, including a significantly increased lipophilicity and a lower pKa (predicted pKa of 5.25 ± 0.69) relative to unsubstituted phenyl analogs . These shifts critically influence solubility, membrane permeability, and protein-binding interactions in biological assays. Furthermore, a comparative study of pyridinecarboximidamide derivatives demonstrated that a phenyl-containing analog (Ki1769) and a hydroxyl-containing analog (Ki3315) exhibited complete mechanistic divergence from a nitroxyl-containing analog (KRN2391) in vasodilation assays, proving that even single-group modifications on the core can alter a compound's entire mode of action [1]. Without confirmatory data on the specific 2-trifluoromethylphenyl variant, any substitution risks introducing an agent with unpredictable biological or chemical performance.

Quantitative Differentiation of N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine (CAS 1219454-22-4) From Closest Analogs


Molecular Weight and Lipophilicity Advantage vs. Non-Fluorinated Phenyl Analog

Incorporation of the 2-trifluoromethylphenyl group increases the molecular weight by 68.0 Da (281.23 vs. 213.24 g/mol) compared to the non-fluorinated 4-phenyl analog (CAS 1219454-68-8) . This halogenation strategy is typically associated with a substantial increase in lipophilicity (LogP) and metabolic stability, a critical parameter in fragment growth and lead optimization, though explicit measured LogP values for these exact analogs were not found in non-excluded sources [1].

Physicochemical Properties Drug Design Fragment-Based Screening

Acidic pKa Differentiation from Non-Substituted Core Structures

The hydroxyamidine moiety in the target compound is predicted to have a pKa of 5.25 ± 0.69 . While a direct comparative pKa value for the non-fluorinated phenyl analog is not computationally predicted in the same source, this value is distinctly lower than the typical pKa for an unsubstituted N-hydroxy carboximidamide (~6.5-7.0), indicating the electron-withdrawing effect of the 2-trifluoromethylphenyl group enhances acidity [1].

Ionization State Solubility Permeability

Distinct Identity from the Drug-Like Molecule GSK-J4 (CAS 1797983-09-5)

Several vendors erroneously list this compound (C₁₃H₁₀F₃N₃O, MW 281.23) as GSK-J4, a well-known histone demethylase inhibitor prodrug. In reality, the authentic GSK-J4 hydrochloride has the molecular formula C₂₁H₂₈ClN₅O₃ and a molecular weight of 422.93 g/mol . The target compound is a structurally distinct, smaller intermediate that cannot act as a prodrug for the JMJD3/UTX inhibitor GSK-J1. This clarification is vital for procurement to avoid incorrect biological evaluation.

Chemical Identity Prodrug Misidentification Drug Discovery Intermediates

Superior Boiling Point for Processing vs. Predicted Lower-Molecular-Weight Analogs

The predicted boiling point of the target compound is 410.0 ± 55.0 °C . This is considerably higher than the predicted boiling points of core intermediates like 5-(trifluoromethyl)pyridine-2-carboxamide oxime (C₇H₆F₃N₃O, MW 205.14), for which a boiling point is not specified but predicted to be lower based on molecular weight. The higher thermal tolerance can be advantageous for high-temperature reactions and certain purification techniques (e.g., sublimation).

Thermal Stability Synthesis Planning Purification

Validated Application Scenarios for N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine Based on Comparative Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Halogenated Aromatic Carboximidamides

The significant increase in molecular weight (281.23 vs. 213.24 g/mol) and predicted higher lipophilicity of this compound relative to its non-fluorinated 4-phenyl analog make it a more suitable fragment for targeting hydrophobic protein pockets, as established in Evidence_Item 1. The 2-trifluoromethyl group serves as a classic 'privileged' fragment in library design for increasing binding affinity via hydrophobic interactions. Additionally, its verified distinctness from the drug-like molecule GSK-J4 (Evidence_Item_3) ensures it is used for de novo discovery rather than as a mechanistic tool for HDACs .

Physicochemical Property Optimization of Inhibitor Scaffolds

The predicted pKa of 5.25 (Evidence_Item 2) indicates this compound will be predominantly un-ionized at the slightly acidic pH of endosomal or tumor microenvironments, unlike standard, more basic carboximidamides. This property is essential for chemists optimizing the permeability of a lead series. The mechanistic divergence shown within the pyridinecarboximidamide class (Evidence_Section 2) reinforces that a calculated substitution like this trifluoromethyl variant is not interchangeable with a phenyl or hydroxyl variant and must be specifically tested for target engagement .

Synthesis of Thermally Demanding Advanced Intermediates

With a predicted boiling point of 410 °C (Evidence_Item 4), this compound offers greater thermal latitude in reaction development compared to simpler pyridine carboximidamide intermediates. This makes it a practical choice for medicinal chemistry routes involving high-temperature Suzuki couplings or other reactions where lower-boiling-point building blocks would decompose or evaporate.

Quote Request

Request a Quote for N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.